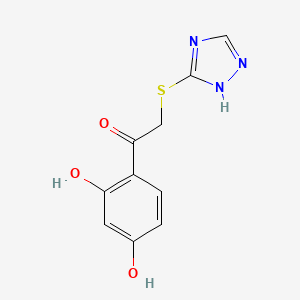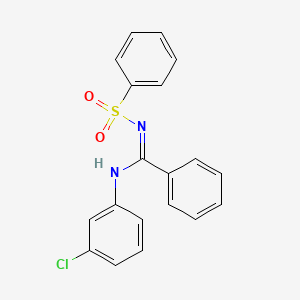![molecular formula C14H16N4O3 B5315228 4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5315228.png)
4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid, also known as MIP-1, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative that contains an indazole moiety, which gives it unique properties that make it useful for a variety of research purposes.
Mechanism of Action
The mechanism of action of 4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the suppression of tumor cell growth and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune function. These effects make it a promising candidate for the development of new drugs for the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid in lab experiments is its potent anti-tumor activity, which makes it a useful tool for studying the mechanisms of cancer growth and development. However, there are also some limitations to using 4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Future Directions
There are many potential future directions for research on 4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid, including the development of new drugs for the treatment of cancer and other diseases, the study of its mechanism of action and biochemical effects, and the exploration of its potential as a diagnostic tool for cancer and other diseases. Additionally, further research is needed to better understand the limitations and challenges associated with using 4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid in lab experiments, and to develop new methods and technologies for synthesizing and handling the compound safely and efficiently.
Synthesis Methods
The synthesis of 4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid involves several steps, starting with the reaction of 5-methyl-1H-indazole with phosgene to form 5-methyl-1H-indazol-3-yl chloroformate. This intermediate is then reacted with piperazine to form the final product, 4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid. The synthesis of 4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid is typically carried out under controlled conditions to ensure high purity and yield.
Scientific Research Applications
4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid has been used in a variety of scientific research applications, including studies of its mechanism of action, biochemical and physiological effects, and potential therapeutic uses. One area of research where 4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid has shown promise is in the development of new drugs for the treatment of cancer. 4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid has been found to have potent anti-tumor activity in vitro and in vivo, making it a promising candidate for further study.
properties
IUPAC Name |
4-(5-methyl-1H-indazole-3-carbonyl)piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-8-2-3-10-9(6-8)12(17-16-10)13(19)18-5-4-15-11(7-18)14(20)21/h2-3,6,11,15H,4-5,7H2,1H3,(H,16,17)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJCZZVQFGQHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C(=O)N3CCNC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-methyl-2-{[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5315150.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-N'-isopropylethanediamide](/img/structure/B5315158.png)
![4-benzyl-1-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5315164.png)
![2-phenyl-5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-oxadiazole](/img/structure/B5315170.png)
![1-{[3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5315172.png)

![(3R*,3aR*,7aR*)-1-(cyclopropylcarbonyl)-3-(2,3-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5315189.png)
![7-(2,4-dimethoxyphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5315192.png)
![3-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5315198.png)
![N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide](/img/structure/B5315204.png)
![N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5315208.png)
![[4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B5315216.png)

![4-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-6-methyl-2-pyrimidinamine](/img/structure/B5315235.png)